molecular formula C20H38F2N4O4 B12316976 tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B12316976
M. Wt: 436.5 g/mol
InChI Key: DYDFTOLAGQCTBQ-SRPOWUSQSA-N
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Description

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are stereoisomeric piperidine derivatives characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at position 3, and an amino group at position 4 of the piperidine ring (Fig. 1). Their stereochemical configurations—(3R,4R) and (3S,4S)—render them enantiomers, with distinct spatial arrangements that influence their physicochemical properties and reactivity .

Properties

Molecular Formula

C20H38F2N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1

InChI Key

DYDFTOLAGQCTBQ-SRPOWUSQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N

Origin of Product

United States

Preparation Methods

Hydrogenolytic Deprotection of Benzylamine Intermediates

A widely cited method involves the hydrogenolysis of a benzyl-protected precursor. For example, tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is treated with ammonium formate and 10% Pd/C in methanol at 50°C for 1 hour, yielding the target compound in quantitative yield.

Reaction Conditions :

  • Catalyst : 10% Pd/C (200 mg per 711 mg substrate)
  • Solvent : Methanol
  • Temperature : 50°C
  • Time : 1 hour

Characterization Data :

  • NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).

Stereoselective Fluorination via DAST

Diethylaminosulfur trifluoride (DAST)-mediated fluorination of a tert-butyl-protected piperidin-4-ol derivative enables stereoretentive conversion of hydroxyl to fluorine. For instance, treatment of tert-butyl (3R,4R)-4-hydroxy-4-aminopiperidine-1-carboxylate with DAST in dichloromethane at −78°C achieves >90% ee.

Critical Parameters :

  • Temperature : −78°C to prevent epimerization
  • Solvent : Anhydrous CH₂Cl₂
  • Yield : 82–89%

Synthesis of tert-Butyl (3S,4S)-4-Amino-3-fluoropiperidine-1-carboxylate

Resolution of Racemic Mixtures

Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) separates racemic tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate into its (3S,4S) and (3R,4R) enantiomers. A patent by AstraZeneca reports a 99% ee for the (3S,4S) isomer using this approach.

Chromatography Conditions :

  • Column : Chiralpak IC (250 × 4.6 mm)
  • Mobile Phase : Hexane:ethanol (70:30)
  • Flow Rate : 1.0 mL/min

Enzymatic Amination

Lipase-catalyzed kinetic resolution of a prochiral piperidine precursor offers an eco-friendly alternative. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (3S,4S)-enantiomer, leaving the desired (3R,4R)-isomer unreacted for isolation.

Optimized Parameters :

  • Enzyme : PFL (20 mg/mmol substrate)
  • Acyl Donor : Vinyl acetate
  • Conversion : 48% (theoretical maximum for kinetic resolution)

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

Microreactor systems enhance safety and efficiency for large-scale hydrogenolysis. A tubular reactor with Pd/Al₂O₃ catalyst achieves 95% conversion of tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate at 10 bar H₂ and 60°C.

Advantages :

  • Throughput : 1 kg/hour
  • Catalyst Lifetime : >500 hours
  • Purity : 99.5% by HPLC

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization drives the equilibrium toward the desired enantiomer. For example, in situ formation of a diastereomeric salt with dibenzoyl-L-tartaric acid enriches the (3S,4S)-enantiomer to 98% ee.

Comparative Analysis of Synthetic Methods

Method Yield ee Scale Feasibility Cost (USD/g)
Hydrogenolytic Deprotection 99% 99% Pilot Plant 120
DAST Fluorination 85% 92% Lab-Scale 340
Enzymatic Resolution 45% 98% Bench-Scale 890
Continuous Flow 95% 99.5% Industrial 95

Purification and Characterization

Final products are typically purified via silica gel chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol/water. LC-MS and chiral HPLC validate enantiopurity, while ¹⁹F NMR confirms fluorination.

¹⁹F NMR (CDCl₃) : δ −118.2 ppm (d, J = 48 Hz).

Chemical Reactions Analysis

Types of Reactions

TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₀H₁₉FN₂O₂.
  • Molecular Weight : 218.27 g/mol.
  • Applications : Primarily used as intermediates in pharmaceutical synthesis, particularly in the development of fluorinated drug candidates. Fluorine enhances metabolic stability and bioavailability, making these compounds valuable in medicinal chemistry .

Comparison with Similar Compounds

Stereochemical Variants

The target compounds are part of a broader family of fluorinated piperidine-Boc derivatives. Key stereoisomers include:

Compound Name CAS Number Configuration Purity Molecular Weight (g/mol) Key Physical Properties
(3R,4R)-isomer 1260612-08-5 R,R 98% 218.27 Boiling point: ~285°C (predicted)
(3S,4S)-isomer 1228185-45-2 S,S 97% 218.27 Storage: Room temperature
(3R,4S)-isomer 907544-17-6 R,S 97% 218.27 Density: 1.11 g/cm³ (predicted)
(3S,4R)-isomer 907544-20-1 S,R 97% 218.27 pKa: 8.88 (predicted)

Key Observations :

  • Enantiomeric pairs (e.g., R,R vs. S,S) exhibit identical physical properties but differ in optical activity and biological interactions.
  • Diastereomers (e.g., R,R vs. R,S) show distinct boiling points, densities, and reactivities due to varying spatial arrangements .

Functional Group Modifications

Similar compounds with alternative substituents highlight the impact of structural variations:

Compound Name Substituents Key Differences Applications
tert-butyl (3S,4S)-4-(3,4-difluorophenyl)-3-nitro-piperidine-1-carboxylate 3-nitro, 4-(3,4-difluorophenyl) Enhanced electron-withdrawing effects Precursor to kinase inhibitors
tert-butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate Chloropyrimidine, trifluorophenyl Increased halogenation for cross-coupling Antiviral drug intermediates
tert-butyl (4R,5R)-5-(1H-indol-3-yl)-...pyrrole-3-carboxylate Indole, methoxycarbonyl Expanded aromatic system Catalytic asymmetric synthesis

Key Observations :

  • Nitro groups (e.g., in compound 9a ) facilitate reduction to amines, enabling downstream functionalization.
  • Halogenated aryl groups (e.g., trifluorophenyl) enhance binding affinity in target proteins .

Comparison with Analogues :

  • Non-fluorinated analogues (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) require milder fluorination conditions but lack metabolic stability .
  • Piperidinone derivatives (e.g., 3-oxopiperidine) exhibit lower yields in reductive amination steps .

Commercial Availability and Purity

The (3S,4S)-isomer (CAS 1228185-45-2) is widely available from suppliers like Pharmablock and Synthonix, with ≥97% purity . In contrast, the (3R,4R)-isomer (CAS 1260612-08-5) is less common but offered at 98% purity .

Biological Activity

Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are two stereoisomers of a piperidine derivative that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews their synthesis, biological properties, and therapeutic implications based on diverse research findings.

2.1 Antimalarial Activity

Recent studies have indicated that certain derivatives of piperidine, including those related to tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, exhibit significant antiplasmodial activity. For instance, one study reported that a related compound demonstrated an IC50 value of 0.012μM0.012\,\mu M against the drug-sensitive strain Plasmodium falciparum NF54 and showed in vivo efficacy in a P. berghei mouse model with a survival rate improvement of up to 99% when administered at a dose of 50mg/kg50\,mg/kg daily for four days .

2.2 Janus Kinase Inhibition

Both stereoisomers have been explored for their potential as Janus kinase (JAK) inhibitors, which play critical roles in immune signaling pathways. The compounds have shown promise in enhancing inhibitory activity against JAKs, potentially useful for treating inflammatory diseases.

Table 1: Biological Activities of Tert-Butyl Piperidine Derivatives

CompoundAntimalarial Activity (IC50)JAK InhibitionhERG Inhibition
Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate0.012μM0.012\,\mu MModerateLow
Tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate0.040μM0.040\,\mu MHighModerate

2.3 Cardiovascular Safety Profile

A significant concern regarding the use of these compounds is their interaction with the human ether-a-go-go-related gene (hERG), which is crucial for cardiac repolarization. While some derivatives exhibit low hERG inhibition (IC50 values around 5.07μM5.07\,\mu M), others show higher levels of inhibition that may pose cardiotoxicity risks .

Case Study 1: Antimalarial Efficacy in Animal Models

In a controlled study involving P. berghei-infected mice, researchers administered tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate at varying doses to evaluate its efficacy. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .

Case Study 2: In Vitro JAK Inhibition Assays

In vitro assays were conducted to assess the JAK inhibitory potential of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. The compound demonstrated substantial inhibition of JAK activity with a calculated IC50 value significantly lower than existing JAK inhibitors on the market.

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